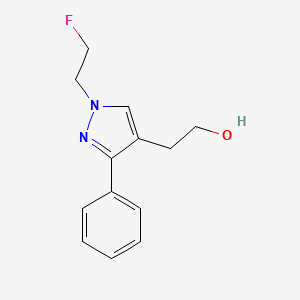

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c14-7-8-16-10-12(6-9-17)13(15-16)11-4-2-1-3-5-11/h1-5,10,17H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGLWLLBMGHJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CCO)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation and Substitution

According to patent WO2009135808A2, the synthesis of 1,3-substituted pyrazoles involves a cyclization step under controlled temperature conditions (typically 20 to 110 °C) and reaction times ranging from 0.1 to 15 hours. This process yields the desired 1,3-pyrazole compound with high selectivity, often achieving a molar ratio of 1,3-isomer to 1,5-isomer greater than 100:1, indicating excellent regioselectivity.

The reaction can be summarized as follows:

- React hydrazine derivatives with appropriately substituted 1,3-dicarbonyl compounds or equivalents.

- Control reaction conditions to favor 1,3-substitution.

- Isolate the pyrazole product by crystallization, precipitation, or distillation.

Introduction of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent is introduced via alkylation of the pyrazole nitrogen (N1 position) using 2-fluoroethyl halides or analogs. This alkylation is typically performed under basic conditions with suitable solvents to promote nucleophilic substitution.

In some synthetic schemes, the use of Lewis acids such as magnesium fluoride (MgF2) or boron trifluoride (BF3) facilitates the reaction of difluoroamines with olefinic compounds to incorporate fluorinated groups efficiently.

Installation of the Ethan-1-ol Side Chain

The ethan-1-ol group at the 4-position of the pyrazole ring can be introduced by functionalizing the pyrazole intermediate with a suitable side chain precursor, such as a haloalkyl alcohol or an aldehyde followed by reduction.

A typical method includes:

- Reacting the pyrazole intermediate with a 2-bromoethanol or similar reagent to install the hydroxyethyl side chain.

- Alternatively, condensation with an aldehyde followed by selective reduction to the alcohol.

The exact conditions vary depending on the substrate and desired purity but generally involve mild temperatures and controlled reaction times to prevent side reactions.

Reaction Conditions and Optimization

| Step | Temperature Range (°C) | Reaction Time (h) | Key Reagents/Catalysts | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | 20 - 110 | 0.1 - 15 | Hydrazines, 1,3-dicarbonyl compounds | High regioselectivity for 1,3-substitution |

| Alkylation with 2-fluoroethyl | Ambient to 80 | 1 - 12 | 2-Fluoroethyl halides, base, Lewis acids (e.g., MgF2, BF3) | Lewis acids improve fluorination efficiency |

| Side chain (ethan-1-ol) introduction | Ambient to 60 | 2 - 10 | Haloalkyl alcohols or aldehydes, reducing agents | Controlled conditions to avoid over-reduction |

Yield and Selectivity

The described methods yield the target compound in high purity and yield, often exceeding 80%. The regioselectivity is a critical parameter, with reported molar ratios of 1,3-substituted pyrazole to 1,5-substituted isomer typically above 50:1 and often reaching 100:1 or higher.

Industrial Considerations

For scale-up and industrial production, optimization focuses on:

- Selection of environmentally benign solvents.

- Use of catalysts that can be recycled.

- Minimizing reaction times and temperatures to reduce energy consumption.

- Ensuring safety in handling fluorinated reagents due to their potential toxicity and reactivity.

Industrial synthesis also incorporates purification steps such as crystallization and distillation to achieve pharmaceutical-grade purity.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Parameters | Outcome |

|---|---|---|---|

| Pyrazole ring synthesis | Cyclization of hydrazines with 1,3-dicarbonyls | 20-110 °C, 0.1-15 h | High yield, high regioselectivity |

| 2-Fluoroethyl group alkylation | Alkylation with 2-fluoroethyl halides, Lewis acid catalysis | Ambient to 80 °C, 1-12 h | Efficient fluorine incorporation |

| Ethan-1-ol side chain installation | Reaction with haloalkyl alcohols or aldehydes + reduction | Ambient to 60 °C, 2-10 h | Selective alcohol formation |

Research Findings and Notes

- The use of Lewis acids such as MgF2 or BF3 is instrumental in facilitating the incorporation of fluorinated groups, improving reaction rates and selectivity.

- Reaction conditions are finely tuned to suppress formation of undesired isomers, especially the 1,5-substituted pyrazole isomer, which is minimized to trace amounts.

- The synthetic route is adaptable to variations in substituents, allowing for structural analog development.

- Industrial processes emphasize sustainability and safety, reflecting modern pharmaceutical manufacturing standards.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: : The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Reduction: : Reduction of the pyrazole ring or the fluoroethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: : The fluoroethyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions Used

Oxidation: : PCC, MnO2, chromium trioxide (CrO3).

Reduction: : LiAlH4, sodium borohydride (NaBH4).

Substitution: : Nucleophiles such as thiols, amines, or alcohols, often under basic conditions.

Major Products Formed

Depending on the reactions, major products can include ketones, aldehydes, secondary alcohols, or various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with pyrazole moieties, such as 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol, exhibit promising anticancer properties. Studies have shown that pyrazole derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation and survival. For instance, compounds containing the pyrazole structure have been linked to the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and growth .

Anti-inflammatory Properties

Another significant application of this compound is its potential anti-inflammatory effects. Pyrazole derivatives have been reported to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property makes them candidates for developing new anti-inflammatory drugs, particularly in treating chronic inflammatory diseases such as rheumatoid arthritis .

Agrochemicals

Pesticide Development

The unique chemical properties of this compound make it a suitable candidate for pesticide formulation. Pyrazole derivatives are known to exhibit insecticidal and fungicidal activities. Research has demonstrated that these compounds can effectively target specific pests while minimizing toxicity to non-target organisms, making them valuable in sustainable agriculture practices .

Material Science

Polymer Chemistry

In material science, the incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties. The introduction of this compound into polymers can improve thermal stability and mechanical strength. This modification is particularly useful in developing high-performance materials for applications in aerospace and automotive industries .

Case Studies

Mechanism of Action

The mechanism of action for 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity or modify the metabolic stability of the compound. Pathways involved often include signal transduction mechanisms where the compound acts as an inhibitor or modulator.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes structural analogs and their differences from the target compound:

Physicochemical Properties

- Solubility: The ethanol group in the target compound improves water solubility compared to analogs with shorter alcohol chains (e.g., Analog 2’s methanol) or lipophilic substituents (e.g., Analog 4’s thiazole-carboxylate) .

- The sulfonyl group in Analog 3 further modulates polarity .

- Metabolic Stability : Fluorine substitution (target compound, Analog 1–2) resists cytochrome P450-mediated oxidation, while thiophene (Analog 1) may introduce alternative metabolic pathways .

Biological Activity

The compound 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol , a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The fluoroethyl group is introduced to enhance the compound's lipophilicity and biological activity.

General Synthesis Steps:

- Formation of the Pyrazole Core : The initial step usually involves the reaction of phenyl hydrazine with appropriate aldehydes or ketones.

- Fluorination : The introduction of the fluorinated ethyl group can be achieved through nucleophilic substitution methods.

- Final Hydroxylation : The final step involves the addition of an alcohol group to yield the target compound.

Antimicrobial Activity

Research indicates that compounds with a pyrazole core exhibit significant antimicrobial properties. In studies comparing various derivatives, those similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 10a | 15 | Antimicrobial |

| 10b | 12 | Antimicrobial |

| Ravuconazole | 20 | Reference Drug |

These results suggest that modifications to the pyrazole structure can enhance its efficacy against microbial pathogens .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including liver (HepG2) and cervical (HeLa) cancer cells.

These findings indicate potential for development as an anticancer agent, particularly due to its selective toxicity towards cancer cells compared to normal fibroblasts.

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has been documented extensively. Compounds similar to this compound have shown promise in reducing inflammation markers in various models, suggesting their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:

- Substituents on the Pyrazole Ring : Electron-withdrawing or donating groups can significantly alter biological properties.

- Fluorination : The presence of fluorine has been linked to enhanced potency and selectivity in antimicrobial and anticancer activities.

The incorporation of different aryl groups at specific positions on the pyrazole ring can lead to varied biological outcomes, emphasizing the importance of careful structural design in drug development .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating new pyrazole derivatives, including those structurally related to this compound. For instance:

- Antimicrobial Screening : A set of newly synthesized pyrazoles was screened against common bacterial strains, revealing that certain derivatives exhibited superior antimicrobial activity compared to established antibiotics .

- Antitumor Evaluation : Another study reported that specific modifications led to compounds with significant anticancer effects against HeLa cells, highlighting the potential for developing targeted therapies .

- Inflammatory Response Modulation : Research indicated that some pyrazole derivatives could effectively modulate inflammatory responses in vitro, suggesting their utility in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol with high yield and purity?

- Methodological Answer : The compound is typically synthesized via multistep reactions, starting with condensation of fluorinated aldehydes with hydrazines to form the pyrazole core. Key steps include nucleophilic substitution to introduce the 2-fluoroethyl group and subsequent oxidation/reduction to install the ethanol moiety. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products. Analytical techniques like HPLC and H/F NMR should validate purity and regioselectivity .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. SHELX software (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve bond angles and torsional strain in the pyrazole ring . Complementary techniques include C NMR for carbon environment analysis and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What are the recommended protocols for assessing its solubility and stability in biological assays?

- Methodological Answer : Use differential scanning calorimetry (DSC) for thermal stability profiling and dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For solubility, employ the shake-flask method with solvents like DMSO-water gradients. Stability under physiological pH can be tested via HPLC monitoring of degradation products over 24–72 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence the compound’s bioactivity and pharmacokinetics?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution of the 2-fluoroethyl or phenyl groups. Fluorine’s electronegativity enhances metabolic stability and membrane permeability, which can be quantified via logP assays and cytochrome P450 inhibition screens. Comparative crystallography (e.g., replacing fluorine with chlorine) reveals steric and electronic effects on target binding .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Reproduce results using standardized protocols (e.g., MTT assays for cytotoxicity, ELISA for cytokine profiling). Meta-analysis of dose-response curves and time-kill studies can clarify context-dependent effects .

Q. How can computational methods predict binding modes of this compound with enzymatic targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) paired with molecular dynamics (MD) simulations (AMBER, GROMACS) models interactions with targets like cyclooxygenase-2 (COX-2). Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to measure binding kinetics .

Q. What crystallographic challenges arise when analyzing derivatives of this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.